Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (also known as Amlodipine Diethyl Ester or Amlodipine Related Compound E) is a chemical compound. Its structure can be found on PubChem: . Little scientific research is directly focused on this specific compound, but it gains significance due to its relationship to Amlodipine.
Amlodipine is a widely used calcium channel blocker medication prescribed to treat high blood pressure and angina. Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a precursor or an intermediate in the synthesis of Amlodipine [1, 2]. Research on Amlodipine's synthesis and manufacturing processes may mention this compound as a part of the reaction scheme.
Given the lack of dedicated research on Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, it possesses some potential research applications:
Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. It features a diethyl ester moiety and is characterized by the presence of a 2-chlorophenyl group and an aminoethoxy side chain. This compound is primarily recognized for its role as a calcium channel blocker and is related to the pharmaceutical agent amlodipine, which is widely used in the treatment of hypertension and angina pectoris. Its chemical structure can be represented by the formula and has a molecular weight of approximately 396.85 g/mol.
The chemical reactivity of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to its functional groups. Notable reactions include:
This compound exhibits significant biological activity primarily as a calcium channel blocker. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased blood pressure. Its pharmacological profile includes:
The synthesis of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves several steps:
Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications:
Interaction studies with diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate have revealed:
Several compounds share structural similarities with diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. These include:
Compound Name | Structure | Unique Features |
---|---|---|
Amlodipine | Similar structure; different substituents | Widely used for hypertension; well-studied |
Felodipine | Similar dihydropyridine core | Different pharmacokinetics; longer half-life |
Nifedipine | Another calcium channel blocker | Rapid action; used in acute settings |
The uniqueness of diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific side chains which may influence its receptor binding affinity and pharmacological effects compared to these similar compounds.